![molecular formula C13H14N4O4S B4181606 methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Overview
Description
Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of research areas, including biochemistry, pharmacology, and toxicology. In
Scientific Research Applications
Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of enzyme inhibitors. Studies have shown that methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate can inhibit enzymes such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.
Mechanism of Action
The mechanism of action of methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, studies have suggested that this compound may act as an allosteric inhibitor of enzymes such as carbonic anhydrase. This means that it binds to a site on the enzyme that is not the active site, causing a conformational change that inhibits the enzyme's activity.
Biochemical and Physiological Effects:
Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been shown to have a variety of biochemical and physiological effects. Studies have suggested that this compound can inhibit the activity of carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which could have potential applications in the treatment of diseases such as arthritis and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are many potential future directions for research on methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate. One area of research that shows promise is the development of new enzyme inhibitors for the treatment of diseases such as glaucoma and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as cancer and arthritis.
properties
IUPAC Name |
methyl N-[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9-14-8-7-12(15-9)17-22(19,20)11-5-3-10(4-6-11)16-13(18)21-2/h3-8H,1-2H3,(H,16,18)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKICTVNUBYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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